molecular formula C8H6FNO3 B2428859 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran CAS No. 1632261-95-0

6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran

Cat. No.: B2428859
CAS No.: 1632261-95-0
M. Wt: 183.138
InChI Key: UGWJNBKNRIGFEM-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C8H6FNO3. It is a derivative of benzofuran, characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 5th position on the benzofuran ring.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzofuran compound .

Cellular Effects

Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the interactions of the benzofuran compounds with various cellular biomolecules .

Molecular Mechanism

Benzofuran compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of benzofuran compounds can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran at different dosages in animal models have not been reported. Studies on other benzofuran compounds could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran compounds can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Benzofuran compounds could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran typically involves multi-step organic reactions. One common synthetic route includes the nitration of 6-fluoro-2,3-dihydro-1-benzofuran, followed by purification processes to isolate the desired product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydrobenzofuran ring to a more oxidized state, potentially forming quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols.

Scientific Research Applications

6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran has several scientific research applications:

Comparison with Similar Compounds

6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

6-fluoro-5-nitro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJNBKNRIGFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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